REACTION_CXSMILES
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[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11])[CH:2]=[CH2:3].C1N2CN3CN(C2)CN1C3.Cl.[C:23](O)(=[O:25])C>>[CH2:1]([C:4]1[CH:9]=[C:8]([CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11])[CH:23]=[O:25])[CH:2]=[CH2:3]
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Name
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|
Quantity
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7.6 g
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Type
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reactant
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Smiles
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C(C=C)C1=C(C(=CC=C1)C)O
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Name
|
|
Quantity
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11.9 g
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Type
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reactant
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Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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56 mL
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Type
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reactant
|
Smiles
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Cl
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Name
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|
Quantity
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50 mL
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Type
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reactant
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Smiles
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C(C)(=O)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The solution was heated
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Type
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TEMPERATURE
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Details
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under reflux for a further half hour
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Duration
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0.5 h
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Type
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FILTRATION
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Details
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the precipitated solid was filtered off
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Type
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WASH
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Details
|
washed with a little water
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Type
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CUSTOM
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Details
|
dried at room temperature under vacuum
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Name
|
|
Type
|
|
Smiles
|
C(C=C)C=1C=C(C=O)C=C(C1O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |